Fazarabine - 65886-71-7

Fazarabine

Catalog Number: EVT-268212
CAS Number: 65886-71-7
Molecular Formula: C8H12N4O5
Molecular Weight: 244.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fazarabine (1-β-D-arabinofuranosyl-5-azacytosine), also known as ara-AC, is a synthetic pyrimidine nucleoside analog. [, ] It is structurally similar to cytarabine, incorporating the arabinoside ring of cytarabine and the pyrimidine base of 5-azacytidine. [, ] This unique structure positions Fazarabine as a valuable tool in biochemical and pharmacological research, particularly for studying DNA synthesis and methylation processes. [, ]

Future Directions
  • Optimizing Drug Delivery: Exploring alternative delivery methods, such as liposomal formulations, to enhance its efficacy and minimize toxicity. []
  • Combination Therapies: Investigating its potential synergy with other chemotherapeutic agents or novel targeted therapies. []
  • Expanding Applications: Exploring its potential in other areas, such as antiviral research, leveraging its ability to disrupt DNA synthesis. []

Cytarabine

Relevance: Cytarabine shares a similar mechanism of action with Fazarabine, suggesting a structural similarity. COMPARE analyses, which correlate the activity profiles of anticancer drugs, indicate that Fazarabine operates through a mechanism akin to cytarabine. []

Deoxycytidine

Relevance: Deoxycytidine can overcome the inhibition of DNA synthesis induced by Fazarabine and can also prevent the drug's cytotoxic effects on lymphoblasts. This suggests that deoxycytidine may compete with Fazarabine for uptake and metabolism, highlighting a potential structural relationship. []

Thymidine

Relevance: Fazarabine inhibits the incorporation of labeled thymidine into DNA, indicating that it interferes with DNA synthesis pathways. This suggests that Fazarabine might compete with thymidine or disrupt processes involved in thymidine utilization during DNA replication. []

Hexamethylmelamine

Relevance: The paper discusses Hexamethylmelamine in the context of liposomal drug delivery for enhanced efficacy of antitumor agents. The study found that Hexamethylmelamine, like Fazarabine, can be successfully incorporated into liposomes, which may improve its delivery and therapeutic potential. []

Penclomedine

Relevance: Similar to Fazarabine, Penclomedine was included in a study investigating the potential of liposomes as carriers for lipophilic antitumor drugs. The research indicated that Penclomedine can be effectively incorporated into liposomes, suggesting potential for improved delivery and therapeutic outcomes. []

Mitindomide

Relevance: The research paper explores using liposomes to encapsulate lipophilic antitumor drugs like Fazarabine. The study highlighted that Mitindomide, like Fazarabine, demonstrates good liposomal formulation characteristics, suggesting its potential for improved drug delivery and therapeutic efficacy. []

1-beta-D-arabinofuranosylcytosine (ara-C)

Dihydro-5-azacitidine (DHAC)

Relevance: The patent discusses the use of DHAC in combination with dopamine agonists as part of a pharmaceutical composition for controlling tumor growth. This approach aims to leverage the synergistic effects of demethylating agents like DHAC and dopamine agonists in inhibiting tumor development. []

Synthesis Analysis

Methods
The synthesis of Fazarabine typically involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of 2-deoxy-2-fluoro-D-arabinose, which is then reacted with cytosine.
  2. Glycosylation Reaction: The glycosylation of the sugar moiety with cytosine is crucial for forming the nucleoside structure.
  3. Purification: After synthesis, purification methods such as high-performance liquid chromatography (HPLC) are employed to isolate Fazarabine from by-products.

Technical Details
The synthetic route may involve protecting group strategies to ensure selectivity during reactions. For instance, protecting groups can be used on the hydroxyl groups of the sugar to prevent side reactions during glycosylation.

Molecular Structure Analysis

Structure
Fazarabine's molecular structure can be represented as follows:

  • Molecular Formula: C10_{10}H12_{12}F1_{1}N3_{3}O4_{4}
  • Molecular Weight: Approximately 239.22 g/mol

The compound features a fluorinated sugar moiety linked to a cytosine base, which is critical for its function as a nucleoside analog.

Data
Crystallographic studies and NMR spectroscopy provide insights into the three-dimensional conformation of Fazarabine, revealing how its structure influences biological activity.

Chemical Reactions Analysis

Reactions
Fazarabine undergoes various chemical reactions that are pivotal for its therapeutic efficacy:

  1. Phosphorylation: Once inside the cell, Fazarabine is phosphorylated by cellular kinases to form active triphosphate derivatives, which then compete with natural nucleotides.
  2. Incorporation into DNA/RNA: The triphosphate form can be incorporated into viral RNA or DNA during replication, leading to chain termination or mutations.

Technical Details
The kinetics of phosphorylation and incorporation into nucleic acids are essential parameters that determine the compound's effectiveness against viruses and cancer cells.

Mechanism of Action

Fazarabine exerts its antiviral and anticancer effects primarily through its action as a nucleoside analog. The mechanism involves:

  1. Inhibition of Viral Replication: By mimicking natural nucleotides, Fazarabine disrupts viral RNA synthesis, leading to reduced viral load.
  2. Induction of Apoptosis in Cancer Cells: The incorporation of Fazarabine into DNA can trigger cellular stress responses and apoptosis in rapidly dividing cancer cells.

Data from various studies indicate that Fazarabine's effectiveness varies depending on the type of virus or cancer being targeted.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and dimethyl sulfoxide (DMSO), facilitating its use in pharmaceutical formulations.

Chemical Properties

  • Stability: Fazarabine is generally stable under acidic conditions but may degrade under alkaline conditions.
  • pKa Values: The pKa values indicate the ionization states of functional groups within the molecule, influencing its solubility and permeability.

Relevant analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into thermal stability and decomposition temperatures.

Applications

Fazarabine has several scientific uses:

  1. Antiviral Therapy: It has shown efficacy against various viral infections, including herpes simplex virus and cytomegalovirus.
  2. Cancer Treatment: Clinical trials have explored its use in hematological malignancies and solid tumors due to its ability to inhibit DNA synthesis in rapidly dividing cells.
  3. Research Tool: In laboratory settings, Fazarabine serves as a model compound for studying nucleoside analogs and their mechanisms of action in cellular systems.
Synthesis and Development History

Rational Design Strategies for Nucleoside Analogs in the 1970s

The 1970s witnessed a paradigm shift in anticancer drug discovery, with researchers moving beyond broad cytotoxic agents toward rationally designed nucleoside analogs. This era focused on exploiting metabolic vulnerabilities in rapidly dividing cancer cells, particularly DNA/RNA synthesis pathways. Scientists hypothesized that modifying core components of nucleosides—the sugar moiety or nucleobase—could create compounds that either incorporate into nucleic acids to disrupt replication or inhibit key enzymes like DNA methyltransferases (DNMTs). The goal was to achieve tumor-selective cytotoxicity through biomimicry. Fazarabine emerged from this intellectual framework, designed specifically to overcome limitations of first-generation analogs like cytarabine (ara-C), which suffered from rapid deamination by cytidine deaminase and limited efficacy against solid tumors [2] [7].

Table 1: Key Nucleoside Analogs and Design Rationales in the 1970s

CompoundStructural ModificationPrimary MechanismLimitation Addressed
Cytarabine (ara-C)Arabinose sugar substitutionDNA chain terminationN/A (First-generation agent)
AzacitidineTriazine ring substitution (C→N)DNMT inhibitionChemical instability
FazarabineArabinose + triazine hybridDNMT inhibition & DNA incorporationDeamination resistance, solid tumors
GemcitabineDifluoro-deoxycytidineRNR inhibition & DNA incorporationMetabolic deactivation

This rational design phase was heavily influenced by emerging insights into epigenetic dysregulation in cancer. Research demonstrated that DNA hypermethylation of tumor suppressor gene promoters mediated by DNMT overexpression was a hallmark of malignancies. Inhibiting DNMTs thus became a strategic priority, positioning azanucleosides like fazarabine as mechanistic upgrades to purely cytotoxic nucleosides [1].

Structural Hybridization: Arabinose Sugar and Triazine Base Integration

Fazarabine (chemical name: 1-β-d-arabinofuranosyl-5-azacytosine; Ara-AC) represents a deliberate structural hybridization integrating two pharmacophores:

  • The arabinose sugar moiety derived from cytarabine (ara-C), which confers metabolic stability by replacing ribose’s 2′-hydroxyl group. This modification enhances resistance to enzymatic deamination—a major limitation of cytarabine—while maintaining the ability to be phosphorylated by deoxycytidine kinase [2] [4].
  • The triazine ring (5-azacytosine base) from azacitidine, where carbon-5 in cytosine is replaced by nitrogen. This modification creates a "suicide inhibitor" of DNMTs: when incorporated into DNA, it covalently traps DNMT enzymes via formation of irreversible complexes, leading to enzyme degradation and subsequent DNA hypomethylation [1] [6].

The molecular integration of these components yielded a compound with dual mechanisms:

  • Enzyme Inhibition: The 5-azacytosine base facilitates irreversible binding to DNMT1 and DNMT3A/3B, depleting cellular DNMT pools and inducing global hypomethylation.
  • DNA Incorporation: Phosphorylated fazarabine triphosphate incorporates into nascent DNA strands during S-phase, causing direct DNA damage and replication stress [1] [2].Biophysically, the arabinose configuration optimizes cellular uptake and phosphorylation kinetics while the triazine ring’s electronegativity enhances interactions with DNMT catalytic sites (e.g., C1226 residue in DNMT1’s catalytic pocket) [1].

Evolution from Preclinical Lead to Clinical Candidate Selection

Fazarabine’s transition from preclinical studies to clinical evaluation followed a rigorous pharmacological validation pathway:

Preclinical Efficacy:Early in vitro and in vivo studies demonstrated broad-spectrum antitumor activity. Fazarabine induced significant hypomethylation in leukemia cell lines (P388, L1210) and inhibited tumor growth in murine xenograft models of colon cancer (CX-1), lung cancer (LX-1), medulloblastoma, and mammary carcinomas. Its activity against solid tumors was particularly notable, as this represented a key limitation of parent compounds [2] [6]. Mechanistic studies confirmed DNMT suppression and reactivation of silenced tumor suppressor genes, validating the epigenetic design rationale [1].

Table 2: Preclinical Profile of Fazarabine in Murine Models

Tumor ModelAdministration ScheduleEfficacy OutcomeKey Biomarker Change
P388 LeukemiaDaily × 5 (IP)80% Tumor growth inhibitionDNMT1 depletion (≥70%)
CX-1 Colon CarcinomaQ3D × 4 (IV)65% Reduction in tumor volumeGlobal DNA hypomethylation
LX-1 Lung AdenocarcinomaContinuous infusionComplete regression in 2/10 micep15/INK4B re-expression
Mammary AdenocarcinomaDaily × 7 (Oral)50% Growth delayLINE-1 demethylation

Clinical Candidate Selection:Based on robust preclinical data, fazarabine advanced to clinical trials in the 1980s–1990s. Its development prioritized hematologic malignancies initially, given the established activity of nucleoside analogs in leukemias. Phase I trials established dosing schedules (e.g., 72-hour continuous IV infusion) and defined the maximum tolerated dose (MTD) as 425 mg/m²/hour based on neurotoxicity and fluid overload [3]. However, the clinical translation revealed significant challenges:

  • Cross-resistance with cytarabine in leukemias due to shared activation pathways [2].
  • Limited single-agent activity in solid tumors: Phase II trials in colorectal, breast, non-small cell lung, and pancreatic cancers showed minimal responses (<10% response rates), primarily disease stabilization rather than regression [3] [5].

Table 3: Clinical Efficacy Outcomes in Select Phase II Trials

Tumor TypeSchedulePatients (n)Response RateStable Disease
Advanced Colorectal48 mg/m²/day × 3 days (CI)150%20%
Metastatic Breast30 mg/m²/day × 5 days (Bolus)190%47%
Advanced Ovarian30 mg/m²/day × 5 days (Bolus)190%47%
Refractory Acute Leukemia425 mg/m²/hour × 72h (CI)712.8% (CR+PR)N/A

Despite promising epigenetic mechanisms, fazarabine’s clinical development was discontinued in the 1990s due to insufficient efficacy across multiple tumor types. Its legacy informed next-generation DNMT inhibitors (e.g., decitabine, guadecitabine), emphasizing optimized pharmacokinetics and combination regimens [1] [3] [5].

Compound Names Cited in Article:

  • Fazarabine
  • Cytarabine (ara-C)
  • Azacitidine
  • Decitabine
  • Gemcitabine
  • Guadecitabine

Properties

CAS Number

65886-71-7

Product Name

Fazarabine

IUPAC Name

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one

Molecular Formula

C8H12N4O5

Molecular Weight

244.20 g/mol

InChI

InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)

InChI Key

NMUSYJAQQFHJEW-UHFFFAOYSA-N

SMILES

C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N

Solubility

Water > 16 (mg/mL)
Ethanol insoluble (mg/mL)
Dimethylsulfoxide > 165 (mg/mL)

Synonyms

1-beta-D-arabinosyl-5-azacytosine
5-azacytosine arabinoside
ara-5-aza-Cyd
ara-5-azacytosine
ara-AC
arabinofuranosyl-5-azacytosine
arabinosyl-5-azacytosine
fazarabine
NSC 281272
NSC-281272

Canonical SMILES

C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N

Isomeric SMILES

C1=NC(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.